molecular formula C7H12ClN3 B15237999 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B15237999
M. Wt: 173.64 g/mol
InChI Key: GINKRDMUSXZCAM-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound with a molecular formula of C7H11N3·HCl. It is known for its unique structure, which includes a fused imidazole and pyrazine ring system. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired heterocyclic ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated ring systems.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
  • 3-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine

Uniqueness

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is unique due to its specific methyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-6-4-9-7-5-8-2-3-10(6)7;/h4,8H,2-3,5H2,1H3;1H

InChI Key

GINKRDMUSXZCAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1CCNC2.Cl

Origin of Product

United States

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